培哚普利酰基-α-D-葡萄糖醛酸酯

描述

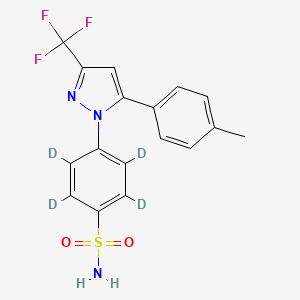

Synthesis Analysis

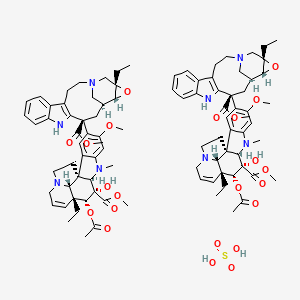

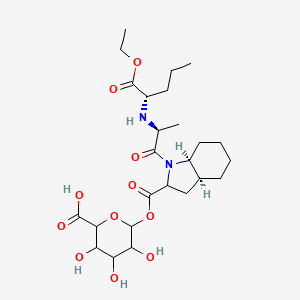

Perindopril is synthesized from a combination of perhydroindole carboxylic acid benzyl ester and a carbethoxybutylamino propionic acid derivative, followed by hydrogenation and saponification to yield Perindoprilat. Perindopril Acyl-alpha-D-glucuronide results from the conjugation of Perindoprilat with glucuronic acid, a process facilitated by UDP-glucuronyltransferase enzymes in the liver, signifying a phase II metabolic reaction aimed at increasing the molecule's solubility for renal excretion.

Molecular Structure Analysis

The molecular structure of Perindopril, its active metabolite Perindoprilat, and its impurity have been extensively studied using various computational chemistry techniques. These studies reveal the importance of the spatial orientation of functional groups for ACE inhibition efficacy, with solid-state conformations showing critical analogies among ACE inhibitors despite differing molecular environments.

Chemical Reactions and Properties

Perindopril undergoes hydrolysis to form Perindoprilat, its active form, and further conjugates to form Perindopril Acyl-alpha-D-glucuronide through glucuronidation. This metabolite, along with other biotransformation products, illustrates the drug's metabolic pathway, which involves both the activation of the prodrug and subsequent detoxification processes.

Physical Properties Analysis

The physical properties of Perindopril and its metabolites, including Perindopril Acyl-alpha-D-glucuronide, are characterized by their solubility and stability in biological environments. These properties are crucial for the drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its pharmacokinetics and pharmacodynamics.

Chemical Properties Analysis

Perindopril Acyl-alpha-D-glucuronide's chemical properties, such as reactivity and stability, are significant in understanding its role in the drug's metabolic profile. The formation of glucuronide conjugates generally enhances the solubility of hydrophobic compounds, facilitating their excretion. However, the stability of these conjugates can vary, influencing the drug's overall efficacy and safety profile.

科学研究应用

药代动力学和代谢途径

- 药代动力学和代谢物:培哚普利是一种 ACE 抑制剂,代谢为活性培哚普利拉特和培哚普利拉特葡萄糖醛酸酯。研究探索了它的吸收、生物利用度和消除,揭示了双相消除曲线和培哚普利拉特葡萄糖醛酸酯显着的肾脏排泄(Devissaguet 等,1990)。

- 种间代谢比较:比较大鼠、狗、猴子和人类代谢的研究发现,培哚普利主要转化为培哚普利拉特,而较小的途径导致培哚普利和培哚普利拉特的酰基葡萄糖醛酸酯(Grislain 等,1990)。

心血管和神经应用

- 心血管疾病管理:培哚普利已被证明可以预防稳定性冠状动脉疾病患者的心血管事件,表明除了降血压之外的潜力(Fox, 2003)。

- 对认知能力的影响:研究发现,培哚普利可以改善阿尔茨海默病模型动物的认知缺陷,表明在管理血管性痴呆中具有潜在作用(Yamada 等,2011)。

药效学作用

- ACE 抑制和内皮功能:培哚普利的功效超越了血压控制,改善了内皮功能和血管结构,这可能有助于其心血管保护特性(Ceconi 等,2007)。

分析方法和稳定性研究

- 分析方法开发:研究集中于开发放射免疫测定法来测量生物样品中的培哚普利及其代谢物,从而增强对其药代动力学的理解(Doucet 等,1990)。

- 稳定性和降解研究:使用微量热法和 HPLC 的研究检查了培哚普利厄布米特(培哚普利的变体)在水溶液中的降解动力学和热力学参数,有助于其稳定性分析(Simoncic 等,2008)。

属性

IUPAC Name |

6-[(3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16?,17?,18?,19?,20?,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYBPHDESXGJIN-VEYQHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perindopril Acyl-alpha-D-glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)